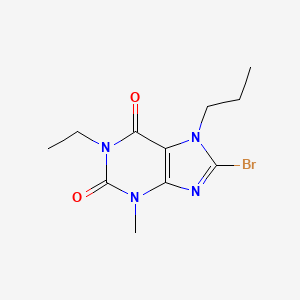
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Descripción general
Descripción
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as BW-245C, is a purine derivative that has been extensively studied for its potential application in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs). By inhibiting PDEs, this compound can increase intracellular levels of cyclic nucleotides such as cAMP and cGMP, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been found to exhibit a wide range of biochemical and physiological effects, including:
- Increased intracellular levels of cyclic nucleotides such as cAMP and cGMP
- Vasodilation
- Inhibition of platelet aggregation
- Inhibition of smooth muscle contraction
- Anti-inflammatory effects
- Antioxidant effects
- Neuroprotective effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs). This makes it a valuable tool for studying various biological processes that are regulated by cyclic nucleotides. However, one limitation of using this compound is that it may exhibit off-target effects, leading to potential confounding results.
Direcciones Futuras
There are several future directions for research on 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, including:
- Further studies on the mechanism of action of this compound, particularly with regard to its effects on specific PDE isoforms
- Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and neurological disorders
- Development of more selective PDE inhibitors based on the structure of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Studies on the potential off-target effects of this compound, and the development of strategies to minimize these effects in lab experiments.
Aplicaciones Científicas De Investigación
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research as a tool to study various biological processes. This compound has been found to exhibit potent inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a key role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can increase intracellular levels of cyclic nucleotides, leading to a wide range of biochemical and physiological effects.
Propiedades
IUPAC Name |
8-bromo-1-ethyl-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-6-16-7-8(13-10(16)12)14(3)11(18)15(5-2)9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORECHRASCFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3400695.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400699.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400703.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400713.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
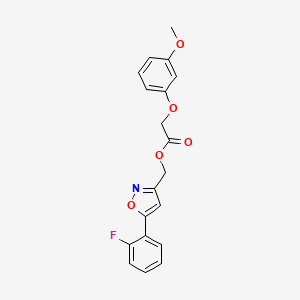
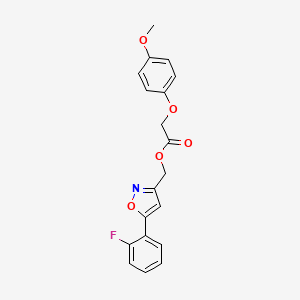
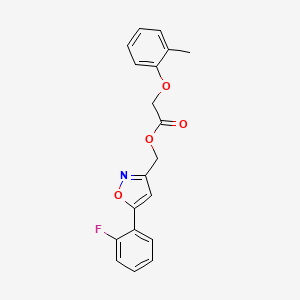
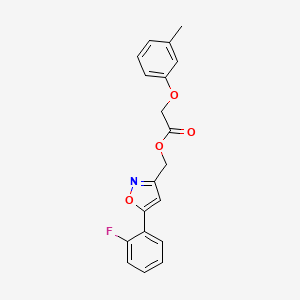

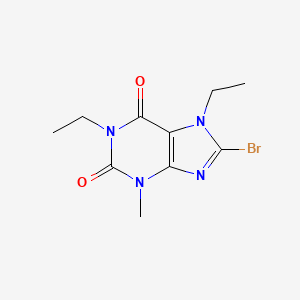
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)
